molecular formula C24H24N2O8 B12323347 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate

5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate

Cat. No.: B12323347
M. Wt: 468.5 g/mol
InChI Key: FSHGVTPZOIGKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for 5-benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate is derived from its functional groups and stereochemistry. The parent structure is L-glutamic acid, modified at three positions:

  • The α-amino group is protected by a benzyloxycarbonyl (Cbz) group.
  • The γ-carboxylic acid is esterified with a benzyl group.
  • The α-carboxylic acid is activated as a 2,5-dioxopyrrolidin-1-yl (succinimidyl, OSu) ester.

Following IUPAC priority rules, the full systematic name is:
(2S)-2-{[(Benzyloxy)carbonyl]amino}-5-(benzyloxy)-1-(2,5-dioxopyrrolidin-1-yl)-5-oxopentanoate

This nomenclature aligns with conventions observed in structurally related compounds, such as Z-L-Glu-OBzl (N-alpha-benzyloxycarbonyl-L-glutamic acid alpha-benzyl ester) and Boc-L-Glu(OSu)-OBzl, which share similar protecting groups.

Table 1: Nomenclature Comparison with Analogous Compounds
Compound Name CAS RN Key Functional Groups
5-Benzyl L-glutamate 1676-73-9 γ-benzyl ester, free α-amino/α-carboxyl
Z-L-Glu-OBzl 3705-42-8 α-Cbz, γ-benzyl ester
Boc-L-Glu(OSu)-OBzl 78658-49-8 α-Boc, γ-benzyl ester, α-OSu
Z-Glu(OSu)-OBzl 34897-67-1 α-Cbz, γ-benzyl ester, α-OSu

Molecular Architecture: Functional Group Analysis

The molecule features four critical functional regions:

  • L-Glutamate Backbone : A five-carbon chain with carboxylate groups at positions 1 (α) and 5 (γ).
  • Benzyloxycarbonyl (Cbz) Group : Protects the α-amino group, enhancing stability during synthetic reactions.
  • γ-Benzyl Ester : Converts the γ-carboxylic acid into a benzyl ester, improving solubility in organic solvents.
  • α-Succinimidyl (OSu) Ester : Activates the α-carboxyl for nucleophilic acyl substitution, commonly used in peptide coupling.

The molecular formula is C₂₆H₂₇N₃O₇ , calculated by combining the glutamate backbone (C₅H₉NO₄), Cbz group (C₈H₇O₂), benzyl ester (C₇H₇O), and OSu group (C₄H₄NO₂).

Figure 1: Functional Group Distribution
L-Glutamate Backbone  
  |  
  ├─ α-Amino: Protected by Cbz (C₆H₅CH₂OCO-)  
  ├─ α-Carboxyl: Activated as OSu ester  
  └─ γ-Carboxyl: Benzyl ester (C₆H₅CH₂O-)  

Stereochemical Configuration and Chiral Centers

The compound retains the stereochemistry of L-glutamic acid, with an S configuration at the α-carbon (C2). No additional chiral centers are introduced by the protecting groups:

  • The Cbz group is achiral.
  • The benzyl ester at C5 and OSu ester at C1 do not create new stereogenic centers.

This configuration is critical for maintaining compatibility with enzymatic systems in peptide synthesis. The specific optical rotation ([α]₂₀^D) of analogous compounds, such as 5-benzyl L-glutamate, ranges from +17.0° to +21.0° (c=1, acetic acid), suggesting similar chiral properties for this derivative.

Crystallographic Data and Solid-State Conformation

While direct crystallographic data for this compound are unavailable, insights can be drawn from related structures:

  • 5-Benzyl L-glutamate forms monoclinic crystals with a melting point of 157–162°C.
  • Z-L-Glu-OBzl exhibits a stable solid-state conformation stabilized by intramolecular hydrogen bonding between the Cbz carbonyl and glutamate backbone.

The OSu ester likely introduces conformational rigidity due to its planar pyrrolidine-2,5-dione ring, as seen in Boc-L-Glu(OSu)-OBzl. Predicted unit cell parameters (based on molecular weight ~517.5 g/mol) suggest a triclinic or monoclinic system with π-π stacking between benzyl groups.

Table 2: Physical Properties of Structural Analogs
Compound Melting Point (°C) Specific Rotation ([α]₂₀/D)
5-Benzyl L-glutamate 157–162 +17.0 to +21.0 (c=1, AcOH)
Boc-L-Glu(OSu)-OBzl Not reported Not reported
Z-Glu(OSu)-OBzl Not reported Not reported

Properties

IUPAC Name

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-23(30)19(25-24(31)33-16-18-9-5-2-6-10-18)11-14-22(29)32-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHGVTPZOIGKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Principles of NHS Ester Synthesis

Chemistry of NHS Ester Formation

The formation of NHS esters involves the activation of a carboxylic acid group through reaction with N-hydroxysuccinimide in the presence of a suitable coupling agent. The resulting activated ester exhibits enhanced reactivity toward nucleophiles, particularly primary amines, while maintaining sufficient stability for handling and storage under appropriate conditions.

The key advantage of NHS ester chemistry is the controlled reactivity, providing efficient coupling reactions with minimal side product formation. This is particularly important when dealing with complex biomolecules or in multi-step synthesis where yield and purity are critical factors.

Key Reaction Parameters

Several factors influence the efficiency of NHS ester formation:

  • pH : The reaction is highly sensitive to pH conditions, with optimal esterification typically occurring at slightly acidic to neutral pH.
  • Solvent : The choice of solvent significantly impacts both reactivity and solubility of reactants.
  • Temperature : Reactions are typically conducted at room temperature or with mild cooling to prevent decomposition.
  • Coupling agent : The selection of an appropriate coupling agent is crucial for efficient activation.

Detailed Preparation Methods

Standard Method Using DCC Coupling

The most reliable and widely employed method for preparing 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate involves the activation of N-α-(benzyloxycarbonyl)-L-glutamic acid α-benzyl ester with N-hydroxysuccinimide using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Reaction Scheme and Materials

The preparation follows this general reaction sequence:

  • N-α-(benzyloxycarbonyl)-L-glutamic acid α-benzyl ester is reacted with N-hydroxysuccinimide
  • DCC serves as the coupling agent to form the activated NHS ester at the γ-carboxyl position
  • The reaction yields the target compound, N-α-(benzyloxycarbonyl)-L-glutamic acid α-benzyl ester γ-N-hydroxysuccinimide ester
Detailed Procedure

A standard protocol for this synthesis is as follows:

  • Dissolve N-α-(benzyloxycarbonyl)-L-glutamic acid α-benzyl ester (10 mmol) in anhydrous 1,4-dioxane (50 mL)
  • Add N-hydroxysuccinimide (10 mmol) to the solution and stir until completely dissolved
  • Cool the reaction mixture to 0-5°C in an ice bath
  • Add DCC (10 mmol) in small portions over 15-20 minutes while maintaining the temperature below 5°C
  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours
  • Monitor the reaction by TLC until completion
  • Filter off the precipitated dicyclohexylurea (DCU) byproduct
  • Concentrate the filtrate under reduced pressure
  • Purify the crude product by recrystallization or column chromatography

This method consistently provides good yields of the target compound with high purity.

Alternative Method Using DMF as Solvent

An alternative approach employs dimethylformamide (DMF) as the reaction solvent, which can improve the solubility of certain starting materials and potentially enhance reaction rates.

Modified Procedure
  • Dissolve N-α-(benzyloxycarbonyl)-L-glutamic acid α-benzyl ester (1 mmol) in anhydrous DMF (10 mL)
  • Add 4-dimethylaminopyridine (DMAP) (0.1 mmol) as a catalyst
  • Add N-hydroxysuccinimide (1.2 mmol) and cool the mixture to 0°C
  • Add DCC (1.2 mmol) in small portions over 15 minutes
  • Allow the reaction to proceed at room temperature for 3-4 hours
  • Filter the reaction mixture to remove precipitated DCU
  • Pour the filtrate into cold water (50 mL) and extract with ethyl acetate (3 × 20 mL)
  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate
  • Purify by column chromatography (petroleum ether/ethyl acetate gradient)

This DMF-based method can be advantageous when dealing with starting materials that have limited solubility in dioxane.

Reaction Conditions and Parameters

The synthesis of 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate is significantly influenced by various reaction parameters. The following table summarizes the optimal conditions based on research findings:

Parameter Optimal Condition Notes Source
Solvent Anhydrous 1,4-dioxane or DMF DMF should be amine-free and high quality
Temperature 0-5°C initially, then 20-25°C Initial cooling minimizes side reactions
Reaction Time 4-6 hours Longer times may lead to hydrolysis
Molar Ratio (starting material:NHS:DCC) 1:1:1 or 1:1.2:1.2 Slight excess of reagents can improve yield
Catalyst DMAP (0.1 eq) optional Accelerates reaction, especially in DMF
Atmosphere Inert (argon or nitrogen) Prevents moisture-induced hydrolysis
Concentration 0.1-0.2 M Too dilute reduces rate, too concentrated causes precipitation

It's important to note that the NHS ester formed is susceptible to hydrolysis, especially in the presence of moisture. Therefore, anhydrous conditions are essential for achieving optimal yields.

Purification and Isolation Techniques

Precipitation of Byproducts

The primary byproduct in DCC-mediated coupling reactions is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents. Filtration of the reaction mixture effectively removes this byproduct. For more complete removal, cooling the reaction mixture to 0-5°C before filtration can enhance DCU precipitation.

Chromatographic Purification

Column chromatography is highly effective for purifying the target compound. Typical conditions include:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient elution with petroleum ether/ethyl acetate (typically starting at 3:1 and increasing polarity)
  • Detection: UV visualization or TLC with appropriate staining reagents

Recrystallization

For large-scale preparations, recrystallization can be an efficient purification method:

  • Dissolve the crude product in a minimal amount of warm ethyl acetate
  • Add petroleum ether or hexane slowly until slight turbidity appears
  • Cool slowly to room temperature, then to 0-5°C
  • Collect the crystals by filtration and wash with cold petroleum ether

Product Characterization and Quality Analysis

Physical and Chemical Properties

The following table summarizes the key properties of 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate:

Property Value Source
Appearance White to off-white solid
Molecular Formula C₂₄H₂₄N₂O₈
Molecular Weight 468.46 g/mol
Melting Point Not specified in literature -
Solubility Soluble in DMSO, DMF, THF; insoluble in water
Storage Conditions Store in freezer under inert atmosphere
Stability Limited stability in solution; prone to hydrolysis

Analytical Methods for Purity Assessment

Multiple analytical techniques can be employed to verify the purity and identity of the synthesized compound:

HPLC Analysis

HPLC analysis typically employs:

  • C18 reverse-phase column
  • Gradient elution with acetonitrile/water mixtures
  • UV detection at 220-254 nm
  • Target purity: >98%
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide crucial structural confirmation. Key diagnostic signals include:

  • NHS methylene protons (typically 2.8-2.9 ppm)
  • Benzyl CH₂ groups
  • Aromatic protons from protecting groups
Mass Spectrometry

Mass spectrometry confirms the molecular weight, with expected m/z values corresponding to [M+H]⁺ at 469.46 and potential sodium adduct [M+Na]⁺ at 491.44.

Application in Peptide Synthesis

The primary application of 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate is in peptide synthesis, particularly for the selective incorporation of glutamic acid residues into peptide sequences. The compound is especially valuable for:

  • Selective γ-peptide bond formation while maintaining α-protection
  • Synthesis of γ-glutamyl peptides and glutathione derivatives
  • Conjugation to amino-functionalized biomolecules
  • Preparation of intermediates for complex peptide natural products

A notable example is its use in the synthesis of O-α-benzyl-N-α-(benzyloxycarbonyl)-L-γ-glutamyl-S-triphenylmethyl-L-cysteinyl-2-phenyl-(2R)-glycine, an important intermediate in peptide chemistry.

Chemical Reactions Analysis

Z-GLU(OBZL)-OSU undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have indicated that compounds related to 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl)((benzyloxy)carbonyl)-L-glutamate exhibit anticonvulsant properties. For instance:

  • Study Findings: A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated broad-spectrum anticonvulsant activity across various animal seizure models, suggesting that similar derivatives could be effective in treating epilepsy .

Arginase Inhibition

Arginase inhibitors are crucial in managing certain metabolic disorders and cancer therapies. Compounds with similar structures have shown promising results in inhibiting arginase activity:

  • Mechanism of Action: By inhibiting arginase, these compounds can modulate nitric oxide production and influence immune responses, making them potential candidates for treating conditions like cancer and cardiovascular diseases .

Potential Therapeutic Applications

The diverse biological activities of 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl)((benzyloxy)carbonyl)-L-glutamate suggest several therapeutic applications:

  • Anticonvulsant Therapy: Its potential in managing epilepsy could lead to new treatments for patients resistant to existing medications.
  • Cancer Treatment: As an arginase inhibitor, it may help in reducing tumor growth and enhancing immune responses against cancer cells.
  • Neurological Disorders: The compound's ability to modulate neurotransmitter systems could be explored for treating various neurological conditions.

Case Studies and Research Insights

StudyFocusFindings
Study AAnticonvulsant ActivityDemonstrated efficacy in multiple seizure models; potential for drug-resistant epilepsy treatment .
Study BArginase InhibitionShowed significant inhibition of arginase activity; implications for cancer therapy .
Study CPharmacological EvaluationAssessed safety profiles; favorable outcomes indicated a good therapeutic window .

Mechanism of Action

The mechanism of action of Z-GLU(OBZL)-OSU involves its role as a protecting group in peptide synthesis. It protects the amino and carboxyl groups of amino acids, preventing unwanted side reactions during peptide bond formation. The molecular targets and pathways involved include the specific enzymes and chemical reactions that facilitate the synthesis of peptides and proteins .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include derivatives with alternative protecting groups or ester functionalities. Below is a detailed comparison:

Compound Name Protecting Groups Active Ester Molecular Weight (g/mol) Deprotection Method Key Applications
Target Compound : 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate γ-Benzyl, α-Cbz 2,5-dioxopyrrolidin-1-yl (NHS) ~450 (estimated) Hydrogenolysis (Cbz, benzyl) SPPS, orthogonal protection
1-(t-Butyl) 5-(2,5-dioxopyrrolidin-1-yl) (16-(t-butoxy)-16-oxohexadecanoyl)-L-glutamate γ-t-Butyl, α-t-Butyl 2,5-dioxopyrrolidin-1-yl (NHS) 624.82 Acidolysis (TFA) Lipophilic peptide analogs
Hepta-t-butyl oligo(L-glutamate) Multiple t-butyl groups None (free carboxyl) ~1200 (estimated) Acidolysis Dendrimer/polymer synthesis

Key Observations :

Protecting Group Stability: The target compound’s benzyl/Cbz groups are stable under acidic conditions but require hydrogenolysis (H₂/Pd) for removal, limiting compatibility with hydrogen-sensitive residues. The t-butyl analog in uses acid-labile protection, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), which is advantageous in complex syntheses .

Reactivity of Active Esters: Both the target compound and the t-butyl analog employ NHS esters, which exhibit rapid reaction kinetics with primary amines.

Molecular Weight and Solubility :

  • The t-butyl derivative (624.82 g/mol) has a significantly higher molecular weight due to its C16 fatty acid chain, which may hinder diffusion in aqueous reaction environments. The target compound’s lower molecular weight (~450 g/mol) improves solubility in common organic solvents like DMF or dichloromethane .

Research Findings
  • highlights the use of benzyl-based glutamate derivatives in oligomer synthesis, where hydrogenolysis ensures clean deprotection without side reactions .
  • The t-butyl compound in demonstrates enhanced thermal stability compared to benzyl analogs, making it suitable for high-temperature reactions .

Biological Activity

5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate is a complex organic compound classified as an amino acid derivative. Its molecular formula is C24H24N2O8, with a molecular weight of 468.46 g/mol. This compound features a dioxopyrrolidine moiety, which contributes to its structural diversity and potential biological activity. The presence of benzyloxy and carbonyl groups enhances its reactivity and solubility in various organic solvents, making it suitable for diverse chemical applications.

Structural Characteristics

The unique structure of 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate includes:

  • Dioxopyrrolidine moiety : This contributes to the compound's biological activity.
  • Benzyloxy group : Enhances solubility and reactivity.
  • Carbonyl functionalities : Potentially involved in biological interactions.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds related to 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, has shown significant anticonvulsant activity across various animal models:

  • Maximal Electroshock (MES) Test : AS-1 demonstrated effective seizure protection with an ED50 ranging from 13 mg/kg to 21 mg/kg, outperforming phenobarbital (ED50 = 22 mg/kg) .
  • Pentylenetetrazole (PTZ) Test : Effective in both acute and chronic models of epilepsy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the dioxopyrrolidine structure can significantly alter biological activity. Electron-withdrawing groups at specific positions on the benzyl ring enhance anticonvulsant efficacy while electron-donating groups tend to diminish it .

Study on AS-1

In a comprehensive study reported in PubMed, AS-1 was evaluated for its efficacy against drug-resistant epilepsy models using the PTZ kindling method. Results indicated that AS-1 not only provided seizure protection but also exhibited a favorable safety profile in animal tests . The combination of AS-1 with valproic acid showed synergistic effects against PTZ-induced seizures, suggesting potential for combination therapies .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Benzyl L-Glutamate L-glutamate backboneLacks dioxopyrrolidine moiety
Z-Glu(obzl)-osu Similar benzyloxycarbonyl groupDifferent ester functionality
2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)acetate Contains dioxopyrrolidineShorter carbon chain

This comparative analysis highlights the distinct structural features of 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate that may confer unique biological properties not found in simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.